Formic acid, cobalt salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
cobalt(2+);formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Co/c2-1-3;/h1H,(H,2,3);/q;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBMRITFLSVJC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.951 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15731-88-1 | |
| Record name | Formic acid, cobalt salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015731881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Formic Acid, Cobalt Salt and Its Architectures
Solution-Based Preparation Routes for Cobalt Formate (B1220265)
Solution-based methods are the most common approaches for the synthesis of cobalt formate, offering a versatile platform to control the resulting material's properties. These routes typically involve the reaction of a cobalt precursor with a source of formate ions in a suitable solvent.
Precursor Selection and Reaction Conditions in Cobalt Formate Synthesis
The choice of precursors is a critical factor that dictates the reaction pathway and the final product characteristics. Commonly used cobalt precursors include cobalt acetate (B1210297), cobalt chloride, and cobalt nitrate (B79036). azonano.comacs.org The formate source is often formic acid itself or its salts. For instance, cobalt formate dihydrate can be synthesized by reacting cobalt(II) acetate tetrahydrate with formic acid.
The reaction conditions, such as temperature, pH, and reaction time, play a significant role in the synthesis. These parameters influence the nucleation and growth kinetics of the crystals, thereby affecting their size, shape, and distribution. For example, careful control of these conditions is necessary to obtain uniform, well-defined crystals suitable for specific applications.
Influences of Solvents and Additives on Cobalt Formate Crystallization and Morphology
The solvent system is another crucial element in the solution-based synthesis of cobalt formate. The polarity and viscosity of the solvent can impact the solubility of the precursors and the diffusion of reactants, thereby influencing the crystallization process. usn.no Common solvents include water, ethanol, and dimethylformamide (DMF). researchgate.netnih.gov In some cases, a mixture of solvents is employed to fine-tune the crystallization process. nih.govunifr.ch
Additives can be introduced to the reaction mixture to further control the morphology and prevent agglomeration of the synthesized particles. These can range from simple ions to complex organic molecules that act as capping agents or structure-directing agents. For instance, the use of specific amines can lead to the formation of different cobalt formate-based architectures.
Thermal Decomposition and Solvothermal Approaches to Cobalt Formate Materials
Thermal methods provide an alternative route to synthesize cobalt formate-based materials, often resulting in nanomaterials with high surface areas and specific catalytic properties.
Controlled Thermolysis of Cobalt Formate Precursors for Nanomaterial Fabrication
Controlled thermal decomposition, or thermolysis, of cobalt formate precursors is a widely used technique for producing cobalt-based nanoparticles. azonano.compwr.wroc.plcatalysis.ru In this method, cobalt formate dihydrate is heated to a specific temperature in an inert atmosphere. azonano.com The decomposition process leads to the formation of cobalt nanoparticles, with the size and properties of the nanoparticles being dependent on the decomposition temperature and atmosphere. pwr.wroc.plresearchgate.net For example, decomposing cobalt formate dihydrate at 380 °C in a nitrogen atmosphere can yield cobalt nanoparticles. azonano.com This method is advantageous as it can produce nanoparticles without the need for external reducing agents. azonano.com
Solvothermal Synthesis of Cobalt Formate-Based Structures
Solvothermal synthesis is a powerful technique for preparing crystalline materials, including cobalt formate-based structures. researcher.lifeosti.gov This method involves heating the reaction mixture in a sealed vessel (autoclave) above the boiling point of the solvent. osti.gov The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of well-defined crystals. osti.gov This technique has been successfully employed to grow single crystals of cobalt-containing metal-organic frameworks. osti.govaip.org The choice of solvent and temperature are critical parameters that determine the final structure and dimensionality of the product. rsc.orgresearchgate.net
Electrochemical and Sustainable Synthesis Strategies for Cobalt Formate
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of electrochemical and green synthesis routes for cobalt formate and related materials.
Electrochemical methods offer a promising alternative for the synthesis of cobalt compounds. For instance, cobalt bis(2-ethylhexanoate) has been synthesized electrochemically using a cobalt anode. This approach can offer better control over the reaction and reduce the use of harsh chemical reagents. While direct electrochemical synthesis of cobalt formate is an area of ongoing research, related electrochemical processes, such as the electrocatalytic reduction of CO2 to formate using cobalt complexes, have been demonstrated. nih.gov
Electrosynthetic Pathways for Cobalt Formate Compounds
Electrosynthesis offers a promising and controllable method for the production of formate, a key component of formic acid, cobalt salt. This approach often involves the electrochemical reduction of carbon dioxide (CO2), a readily available greenhouse gas, utilizing cobalt-based catalysts. These processes are attractive as they can potentially store renewable energy in the form of chemical bonds.
The core of this pathway is the use of cobalt complexes as electrocatalysts. Research has demonstrated the activity of various cobalt complexes in the selective reduction of CO2 to formate. For instance, a cobalt phosphino–thiolate complex ([Co(triphos)(bdt)]⁺) has been shown to selectively produce formate from CO2 in the presence of water. researchgate.net This process can achieve high selectivity, with formate production reaching up to 94%, and demonstrates stability over long-term electrolysis experiments. researchgate.netnih.gov The mechanism is suggested to proceed via a metal-hydride pathway. researchgate.netnih.gov
Another advanced catalyst architecture involves a cobalt-coordinated two-dimensional covalent organic framework (Co-N-COF). This robust electrocatalyst has exhibited excellent performance in the electrochemical conversion of CO2 to formic acid, achieving a Faradaic efficiency of approximately 97.4% and maintaining stability for over 100 hours. researchgate.net The high efficiency is attributed to the specific coordination environment of the single cobalt atoms anchored within the nitrogenated framework. researchgate.net
While much of the research focuses on the electrocatalytic production of formate using cobalt compounds, studies on the reverse reaction, the electrocatalytic oxidation of formate, also provide valuable insights into the electrochemical behavior of these systems. acs.orgnsf.gov For example, cobalt hexacyanoferrate (CoFePB), a Prussian blue derivative, has been identified as an effective and stable electrocatalyst for formate oxidation. researchgate.netrsc.org Such studies are crucial for applications like direct formate fuel cells but also inform the design of catalysts for the synthetic direction.
The general advantages of electrosynthetic methods include the potential for using renewable electricity, high selectivity under controlled potential, and the avoidance of harsh chemical reducing agents, which can contaminate the final product. researchgate.net
| Cobalt-Based Electrocatalyst | Process | Selectivity for Formate (Faradaic Efficiency) | Key Findings | Reference |
|---|---|---|---|---|
| Cobalt phosphino–thiolate complex ([Co(triphos)(bdt)]⁺) | CO₂ Reduction | Up to 94% | Operates in the presence of H₂O with negligible current degradation over 24 hours. | researchgate.netnih.gov |
| Cobalt-coordinated covalent organic framework (Co-N-COF) | CO₂ Reduction | ~97.4% | Demonstrates high stability (100 h) and achieves high partial current densities. | researchgate.net |
| Cobalt complexes with bidentate phosphine (B1218219) ligands | Formate Oxidation | Near-quantitative for CO₂ generation | The presence of pendent amine groups in the ligand is crucial for catalytic activity. | acs.orgnsf.gov |
| Cobalt Hexacyanoferrate (CoFePB) | Formate Oxidation | Effective and selective | Stable, non-noble-metal catalyst tested in a direct formate fuel cell. | researchgate.netrsc.org |
Green Chemistry Principles in Cobalt Formate Production
The production of this compound can be significantly improved by applying the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles provide a framework for creating more sustainable and environmentally friendly synthetic methodologies.
Key Green Chemistry Principles in Cobalt Formate Synthesis:
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.edu In the context of cobalt formate synthesis, this involves designing reactions with high selectivity and yield to minimize byproducts. The use of highly selective catalysts, such as the cobalt complexes discussed in the electrosynthesis section, directly contributes to this principle. researchgate.net
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org The electrosynthesis of formate from CO2 is an excellent example of high atom economy, as it directly converts a waste product into a valuable chemical.
Use of Renewable Feedstocks: A raw material should be renewable whenever technically and economically practicable. yale.edu The formic acid component of the salt can be produced from renewable biomass through processes like hydrolysis and oxidation. nih.govresearchgate.net Utilizing CO2 as a feedstock also aligns with this principle, as it is abundantly available and its consumption helps mitigate climate change. uva.es
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled, reducing waste. acs.org The synthesis and application of cobalt formate heavily rely on catalysis, both in its own formation (e.g., cobalt-catalyzed CO2 reduction) and its uses. researchgate.netresearchgate.net
Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. yale.eduacs.org Electrosynthetic methods offer the potential for operation under mild conditions, reducing the energy footprint compared to traditional high-pressure and high-temperature industrial processes. rsc.org
By integrating these principles, the synthesis of this compound can shift from traditional routes that rely on non-renewable fossil feedstocks to more sustainable pathways that are both economically viable and environmentally responsible. nih.govvupas.eu
| Green Chemistry Principle | Application in Cobalt Formate Production | Reference |
|---|---|---|
| Prevention & Atom Economy | Utilizing highly selective cobalt catalysts in CO₂ reduction to minimize byproducts and maximize reactant incorporation. | researchgate.netyale.eduacs.org |
| Use of Renewable Feedstocks | Sourcing formic acid from the conversion of biomass or utilizing captured CO₂ as a C1 feedstock. | yale.edunih.govuva.esvupas.eu |
| Catalysis | Employing cobalt complexes as efficient electrocatalysts for the synthesis of formate, replacing stoichiometric reagents. | researchgate.netacs.org |
| Design for Energy Efficiency | Developing electrosynthetic pathways that operate at ambient temperature and pressure. | yale.edursc.org |
| Safer Solvents | Conducting reactions in aqueous media or exploring innovative solvent systems like DMF as a reactant. | researchgate.netyale.eduresearchgate.net |
| Reduce Derivatives | Using specific catalysts that react at a target site, avoiding the need for protecting groups and simplifying processes. | yale.eduacs.org |
Structural Characterization and Coordination Chemistry of Formic Acid, Cobalt Salt Systems
Solid-State Structures and Crystallographic Insights of Cobalt Formate (B1220265)
The solid-state chemistry of cobalt formate is dominated by the formation of extended coordination networks. These structures range from simple hydrated salts to complex, porous metal-organic frameworks (MOFs), each with unique crystallographic features.
Cobalt(II) formate is a key building block for creating three-dimensional (3D) coordination polymers. In these structures, cobalt ions act as nodes, while the formate ligands serve as linkers, connecting the metal centers into an extended network. The most common example, cobalt(II) formate dihydrate (Co(HCOO)₂·2H₂O), is itself considered a 3D metal-organic framework (MOF). wikipedia.orgworldscientific.com This framework is constructed from cobalt centers linked by formate ions, creating a dense, polymeric structure. researchgate.net
Beyond the simple dihydrate, more complex cobalt formate-based MOFs have been synthesized. For instance, a perovskite-like MOF with the formula [(CH₃)₂NH₂][Co(HCOO)₃] demonstrates how the fundamental Co-formate framework can be modified. nih.gov In this structure, the cobalt and formate ions form a perovskite-type lattice, with the dimethylammonium cations occupying the cavities. Another strategy to create 3D frameworks involves using additional, longer organic ligands to act as pillars between 2D cobalt-formate layers. For example, a rod-like ligand, 4,4'-bis(imidazol-1-yl)biphenyl, has been used to pillar 2D metal-formate Kagomé layers, resulting in a 3D open framework. nih.gov These examples highlight the modularity of cobalt formate systems in constructing diverse 3D architectures.
The most well-characterized hydrated species is cobalt(II) formate dihydrate, Co(HCOO)₂·2H₂O. Single-crystal X-ray diffraction studies have provided a detailed understanding of its structure. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. worldscientific.comresearchgate.net
A key feature of the dihydrate's structure is the presence of two distinct cobalt(II) ion environments within the crystal lattice. researchgate.net
One cobalt center is coordinated exclusively by oxygen atoms from six different formate ligands, creating a CoO₆ octahedron.
The second, independent cobalt center is coordinated by four oxygen atoms from water molecules and two oxygen atoms from two separate formate ions, also forming a CoO₆ octahedron.
These two types of octahedra are linked together by bridging formate ions and an extensive network of hydrogen bonds, resulting in the rigid, three-dimensional polymeric structure. researchgate.net
Table 1: Crystallographic Data for Cobalt(II) Formate Dihydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | Co(HCO₂)₂·2H₂O | worldscientific.comresearchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | worldscientific.comresearchgate.net |
| Unit Cell Dimensions | a = 8.680(2) Å | researchgate.net |
| b = 7.160(2) Å | ||
| c = 9.272(2) Å | ||
| β = 97.43(2)° | ||
| Formula Units (Z) | 4 | researchgate.net |
Ligand Coordination Geometries and Bonding in Cobalt Formate Complexes
The structural diversity of cobalt formate systems is a direct result of the formate ligand's flexible coordination behavior and the stereochemical preferences of the cobalt(II) ion.
The formate ligand (HCOO⁻) is a versatile building block in coordination chemistry due to its ability to adopt multiple binding modes. In cobalt formate frameworks, it primarily functions as a bridging ligand, connecting two or more metal centers. Several distinct bridging motifs have been identified:
syn-anti Bridging: This is a common mode where one oxygen atom of the formate coordinates to one cobalt center, and the other oxygen coordinates to a second cobalt center, with the metal ions on opposite sides of the C-O-C plane.
anti-anti Bridging: In this arrangement, both metal centers are on the same side relative to the carboxylate group. nih.gov
Bidentate Chelating: Although less common in simple binary formates, formate can bind to a single metal center through both of its oxygen atoms. An asymmetric bidentate arrangement has been observed in more complex cobalt-bipyridine-formate systems. nsf.gov
Multi-metal Bridging: In heterometallic frameworks, a single formate ligand can bridge multiple metal ions. For instance, in [NaCo(HCOO)₃]∞, each formate ligand binds to two Co²⁺ ions and two Na⁺ ions in a complex syn,syn,anti,anti coordination mode. acs.orgacs.org
This variety in binding allows for the formation of different network topologies, from simple layers to complex 3D frameworks. nih.gov
In the vast majority of its formate coordination polymers, the cobalt(II) ion exhibits a preference for an octahedral coordination geometry. researchgate.netpsu.edu This geometry involves the Co²⁺ ion being surrounded by six donor atoms, typically oxygen. The flexibility of the cobalt ion's coordination sphere is a key factor in the formation of these structures. acs.org
As detailed in the structure of cobalt(II) formate dihydrate, two distinct octahedral environments can coexist within a single crystal structure researchgate.net:
[CoO₆] Octahedron: Formed by six oxygen atoms from six bridging formate ligands.
[CoO₂(H₂O)₄] Octahedron: Comprised of two oxygen atoms from two formate ligands and four oxygen atoms from coordinated water molecules. researchgate.netnih.gov
Even in more complex coordination compounds, such as those incorporating other organic ligands, the Co(II) center often maintains a distorted octahedral geometry. For example, in a complex with pyridyl–pyrazole ligands, the cobalt ion is coordinated by two nitrogen atoms from these ligands and four oxygen atoms from water molecules, again resulting in a distorted octahedron. psu.edu The specific ligands involved influence the degree of distortion from ideal octahedral geometry. bath.ac.ukresearchgate.net
Heterometallic Formate Coordination Frameworks Incorporating Cobalt
The principles of cobalt-formate chemistry can be extended to include other metals, leading to the formation of heterometallic coordination frameworks. In these materials, formate ligands bridge between cobalt and a second, different metal ion, creating structures with potentially novel properties. The synthesis of these materials often involves a one-pot reaction where the different metal ions self-assemble with the formate linkers. rsc.org
Several heterometallic systems incorporating cobalt and an alkali metal have been synthesized and structurally characterized. By adjusting the ratio of reactants and the solvent system, different structures can be isolated. acs.orgnih.gov Examples include:
[Na₂Co(HCOO)₄]∞: In this compound, cobalt-formate layers are linked by sodium ions to form a 3D framework. acs.orgnih.gov
[NaCo(HCOO)₃]∞: This structure features a chiral 3D network with a 4,6-connected topology, where formate ligands bridge both Na⁺ and Co²⁺ ions. acs.orgnih.gov
[KCo(HCOO)₃]n: An isomorphous compound to other potassium-transition metal formates, forming a 3D framework. bohrium.com
[Na₂Co₇(HCOO)₁₆]∞: A more complex sodium-ion-linked 3D framework built upon a cobalt-formate layer containing a 10-membered metal ring. acs.orgnih.gov
These heterometallic frameworks demonstrate that the incorporation of different metal ions can be used to tune the resulting crystal structure, dimensionality, and network topology, further expanding the rich structural chemistry of formate-based coordination polymers. acs.orgnih.gov
Table 2: Examples of Heterometallic Cobalt Formate Frameworks
| Compound Formula | Secondary Metal | Key Structural Feature | Reference |
|---|---|---|---|
| [Na₂Co(HCOO)₄]∞ | Sodium (Na⁺) | 3D framework from Na⁺-linked (4,4) cobalt formate layers | acs.orgnih.gov |
| [NaCo(HCOO)₃]∞ | Sodium (Na⁺) | Chiral network with 4,6-connected topology | acs.orgnih.gov |
| [Na₂Co₇(HCOO)₁₆]∞ | Sodium (Na⁺) | 3D framework based on a cobalt formate layer with a 10-membered metal ring | acs.orgnih.gov |
| [KCo(HCOO)₃]n | Potassium (K⁺) | 3D framework, isomorphous with C2/c structure | bohrium.com |
Design and Synthesis of Multi-Metallic Cobalt Formate Frameworks
The design and synthesis of multi-metallic cobalt formate frameworks, a subset of metal-organic frameworks (MOFs), involve strategic approaches to create materials with tailored properties. These heterometallic systems are typically synthesized via solvothermal or solventless methods, where the choice of metal ions, their ratios, and the reaction solvents are critical variables that dictate the final structure. acs.orgresearchgate.net
One common strategy is the one-pot reaction, where different metal salts are introduced simultaneously. For instance, the reaction of cobalt(II) and sodium(I) salts with formic acid (often generated in situ from the hydrolysis of dimethylformamide, DMF) can yield various Na-Co formate frameworks. acs.orgresearchgate.net The stoichiometry of the metal reactants and the solvent system directly influences the resulting crystalline phase. For example, adjusting the Na:Co ratio and the solvent has led to the successful synthesis of distinct coordination polymers like [Na₂Co(HCOO)₄]∞, [NaCo(HCOO)₃]∞, and [Na₂Co₇(HCOO)₁₆]∞. acs.org The synthesis of other heterometallic frameworks, such as those incorporating Ni²⁺ alongside Co²⁺, also demonstrates that the metal ratio is a key parameter for tuning the final structure. iucr.org
The table below summarizes synthetic approaches for selected multi-metallic cobalt formate frameworks.
| Resulting Framework | Metal Sources | Solvent/Method | Key Finding | Reference |
| [Na₂Co(HCOO)₄]∞ | Cobalt(II) salt, Sodium(I) salt | Solvent-based | Formation of a 3D framework from (4,4) cobalt formate layers linked by Na⁺ ions. | acs.org |
| [NaCo(HCOO)₃]∞ | Cobalt(II) salt, Sodium(I) salt | Solvent-based | Generation of a chiral network with a 4,6-connected topology. | acs.org |
| [Na₂Co₇(HCOO)₁₆]∞ | Cobalt(II) salt, Sodium(I) salt | Solvent-based | A Na⁺-ion-linked 3D framework based on a cobalt formate layer with a 10-membered metal ring. | acs.org |
| [CH₃NH₃]CoₓNi₁₋ₓ(HCOO)₃ | Cobalt(II) salt, Nickel(II) salt | Single crystal growth | Isostructural series where Co/Ni ratio can be tuned, affecting magnetic properties. | iucr.org |
| [Co₃(HCOO)₆]·(CH₃)₂NCOH | Cobalt(II) nitrate (B79036) hexahydrate | Solvothermal (DMF) | Formate ligand generated in situ from DMF hydrolysis, forming a 3D framework. | researchgate.net |
Topological Diversity and Network Architectures in Heterometallic Systems
The introduction of a second metal ion into a cobalt formate framework dramatically increases the potential for topological diversity and the formation of complex network architectures. The differing coordination preferences, ionic radii, and electronic properties of the heterometal compared to cobalt(II) lead to novel structural arrangements that are inaccessible in monometallic systems. mdpi.comnsf.gov
In heterometallic sodium-cobalt formate systems, the network topology is highly dependent on the Na:Co ratio. For example, in [Na₂Co(HCOO)₄]∞, the fundamental building block is a (4,4) cobalt formate layer, which is then linked into a three-dimensional (3D) structure by sodium ions. acs.org A different stoichiometry yields [NaCo(HCOO)₃]∞, which exhibits a more complex and chiral 4,6-connected topology. acs.org Further variation leads to [Na₂Co₇(HCOO)₁₆]∞, a 3D framework built upon cobalt formate layers containing large 10-membered metal rings, all interconnected by sodium ions. acs.org
| Framework | Connectivity / Topology | Key Structural Feature | Coordination Mode of Formate | Reference |
| [Na₂Co(HCOO)₄]∞ | 3D framework from (4,4) layers | Sodium ions link 2D cobalt formate sheets. | Bridges Co²⁺ and Na⁺ ions. | acs.org |
| [NaCo(HCOO)₃]∞ | 4,6-connected topology | Chiral network structure. | syn,syn,anti,anti mode, binding two Co²⁺ and two Na⁺ ions. | acs.org |
| [Na₂Co₇(HCOO)₁₆]∞ | 3D framework | Contains a 10-membered metal ring within the cobalt formate layer. | Bridges Co²⁺ and Na⁺ ions. | acs.org |
| [CH₃NH₃]Co(HCOO)₃ | Perovskite-like | Hydrogen bonding network between methylammonium (B1206745) cation and formate ligands. | Anti-anti bridging. | iucr.org |
| pts topology MOF | 3D framework | Tetrahedral and square nodes interlinked in a chess-like manner. | (μ-κ¹,κ¹)-formates. | mdpi.com |
Molecular Formate-Cobalt Complexes and Host-Guest Interactions
The Role of Auxiliary Ligands in Cobalt-Formate Complexation
In the realm of molecular coordination chemistry, auxiliary ligands play a pivotal role in directing the assembly and determining the final structure and properties of cobalt-formate complexes. nih.govrsc.org These ligands, which coordinate to the cobalt center alongside the formate anions, can be used to control the dimensionality, nuclearity, and functionality of the resulting compound. The formate itself can be introduced directly or formed in situ through the solvothermal decomposition of solvents like DMF. researchgate.netrsc.org
A wide variety of auxiliary ligands have been employed. For example, the use of neutral N-donor linkers like 4,4'-bipyridine (B149096) (bpy) in conjunction with in situ formed formate has led to a cobalt-based MOF with a distorted octahedral geometry around the Co(II) center. rsc.org In this structure, the cobalt is coordinated to two nitrogen atoms from two different bpy ligands and four oxygen atoms from four different formate ligands. rsc.org Similarly, the tripodal ligand 1,3,5-tris(imidazol-1-yl)benzene (tib) has been used to construct 2D and 3D cobalt frameworks. researchgate.net
Entrapment and Dynamics of Guest Species within Cobalt Formate Framework Cavities
The porous nature of many cobalt formate frameworks allows them to act as hosts for a variety of guest species, ranging from small molecules and solvent molecules to larger organic compounds and anions. aip.orguchicago.edu The interactions between the host framework and the entrapped guests are crucial, influencing the stability of the framework and imparting new functionalities. scispace.comnih.gov
In some layered cobalt formate structures, auxiliary ligands that are too bulky to be incorporated into the framework itself can act as guest molecules, residing in the interlayer spaces. For example, in [Co(H₂O)₂(HCOO)₂]·odabco (where odabco is 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide), the odabco molecules are not coordinated to the cobalt but are instead trapped as guests between the cobalt formate layers. mdpi.com The size and chemical environment of the framework's pores or channels dictate which guests can be accommodated. aip.org
The entrapment of guest species is often a dynamic process. oup.com In cationic frameworks, mobile counter-anions and solvent molecules occupy the void spaces. mdpi.com These guest anions can sometimes be exchanged for other ions from solution, a process that can be followed using techniques like single-crystal X-ray diffraction and capillary zone electrophoresis. For instance, a cationic cobalt framework with nitrate anions as guests was shown to undergo ion exchange, taking up iodide anions from solution. mdpi.com The dynamics of guest molecules within the pores, such as rotation or diffusion, can be studied using various analytical methods and are influenced by temperature and the specific nature of the host-guest interactions. oup.comnih.gov This ability to encapsulate and interact with guest species makes cobalt formate frameworks promising materials for applications in areas like selective adsorption, sensing, and catalysis. rsc.orguchicago.edu
| Host Framework Type | Guest Species | Nature of Interaction | Consequence/Observation | Reference |
| Layered Co(II) formate | 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco) | Non-covalent entrapment | Guest molecules located in the interlayer space. | mdpi.com |
| Cationic 3D Co(II) framework | Nitrate anions, water molecules | Electrostatic, hydrogen bonding | Guests occupy void channels; nitrates can be exchanged for iodide anions. | mdpi.com |
| ZIF-67 (Co-based imidazolate) | Bovine Serum Albumin (BSA) | Encapsulation in cavities | Confinement within the framework confers enhanced thermal stability to the protein. | nih.gov |
| Cationic MOF | Perchlorate (ClO₄⁻) | Electrostatic | Oxidant guest is freely distributed in the channels, enabling rapid laser-responsive deflagration. | nih.gov |
| ZIF-67 (Co-based imidazolate) | Platinum complexes | Cation exchange | High-density single Pt atoms can be incorporated into the framework via cation exchange. | nih.gov |
Mechanistic Understanding of Formic Acid, Cobalt Salt Reactivity and Decomposition
Surface Interactions and Reaction Pathways of Formic Acid on Cobalt Surfaces
The decomposition of formic acid on cobalt is a complex process involving multiple competing pathways, the selectivity of which is highly dependent on temperature. Studies combining ultra-high vacuum (UHV) techniques like X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Desorption (TPD) with Density Functional Theory (DFT) calculations have provided a detailed framework for these surface interactions. osti.govmagtech.com.cnresearchgate.net
At cryogenic temperatures, formic acid initially adsorbs molecularly onto cobalt surfaces. On a Co(0001) single crystal, this molecular adsorption is observed at 130 K. osti.govmagtech.com.cnresearchgate.netifpenergiesnouvelles.frnih.gov As the temperature is increased slightly, partial decomposition begins. By 140 K, the formation of carbon monoxide (CO) is detected, which is thought to occur via a formyl (HCO) intermediate. osti.gov
A critical step occurs at approximately 160 K, where the decomposition of formic acid into a surface-bound formate (B1220265) (HCOO) species becomes the dominant pathway. osti.govmagtech.com.cnifpenergiesnouvelles.fr This formate species is thermodynamically very stable, acting as a "thermodynamic sink" on the surface. osti.govmagtech.com.cnresearchgate.net Below 200 K, the formation and desorption of molecular water can also be observed, suggesting that water is formed through bimolecular processes on the surface at these low temperatures. osti.gov
Table 1: Low-Temperature Events in Formic Acid Decomposition on Co(0001) Surface
| Temperature (K) | Observed Phenomenon/Species | Reference |
|---|---|---|
| 130 | Molecular adsorption of formic acid (HCOOH) | osti.govmagtech.com.cnresearchgate.netifpenergiesnouvelles.frnih.gov |
| 140 | Partial decomposition; formation of CO | osti.govmagtech.com.cnifpenergiesnouvelles.fr |
| 160 | Dominant decomposition pathway to formate (HCOO) | osti.govmagtech.com.cnifpenergiesnouvelles.fr |
| < 175 | Formation and desorption of molecular water (H₂O) | osti.gov |
The most favorable decomposition pathway for formic acid has been suggested to be HCOOH → COOH → CO, with the rate-limiting step being the scission of the CO-OH bond. magtech.com.cn
Formate Intermediate Dynamics and Kinetic Behavior in Cobalt Systems
Understanding the dynamic behavior of the formate intermediate is crucial for controlling catalytic reactions. Advanced analytical techniques allow for the observation and kinetic characterization of these transient species under reaction conditions.
In situ spectroscopic techniques are indispensable for identifying and monitoring surface species during a catalytic reaction. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is particularly powerful for this purpose. On supported cobalt catalysts, DRIFTS can detect the characteristic vibrational bands of formate species (HCOO*). mdpi.com For instance, during CO₂ hydrogenation on cobalt nanoparticles, formate species are identified by bands at 1600 cm⁻¹ and 1415 cm⁻¹. mdpi.com
Similarly, in studies of methanol (B129727) oxidation on cobalt oxide catalysts, in situ XPS has been used to identify surface formate species by a characteristic peak in the C 1s spectra at a binding energy of approximately 288.5 eV. researchgate.netnrel.gov These spectroscopic observations confirm that formate is a common surface species in cobalt-catalyzed reactions involving C1 molecules. However, its presence alone does not confirm its role as a reactive intermediate; it could also be an inactive spectator species that blocks active sites. mdpi.com
Steady-State Isotopic Transient Kinetic Analysis (SSITKA) is a sophisticated technique used to quantify the kinetics of elementary steps in a catalytic cycle under steady-state conditions. researchgate.netnih.govresearchgate.net By switching one of the reactant feeds to an isotopically labeled version (e.g., ¹²CO to ¹³CO, or HCOOH to H¹³COOH) and monitoring the transient response of products and surface species, SSITKA can determine the surface residence time, surface coverage, and intrinsic activity of reaction intermediates. researchgate.netmdpi.com
Catalytic Reaction Mechanisms Mediated by Formic Acid, Cobalt Salt
The formation and subsequent reaction of cobalt formate intermediates are central to several important catalytic transformations. These mechanisms often involve a cobalt hydride (Co-H) species and rely on the interplay between the metal center and the formate ligand. researchgate.netacs.org
One of the most studied reactions is the dehydrogenation of formic acid to produce H₂ and CO₂. researchgate.netacs.org In many homogeneous cobalt-catalyzed systems, the catalytic cycle is initiated by the reaction of a cobalt precursor with formic acid (or a formate salt) to generate a cobalt-formate complex. researchgate.netacs.orgdntb.gov.ua This is often followed by decarboxylation (release of CO₂) to form a cobalt-hydride intermediate. researchgate.net The cobalt-hydride then reacts with another molecule of formic acid to release H₂ and regenerate the cobalt-formate species, thus closing the catalytic cycle. researchgate.netacs.org
Cobalt pincer complexes have shown notable activity for this transformation, even in aqueous media. dntb.gov.uanih.gov DFT calculations on these systems support a mechanism where the substitution of a ligand by formate is the first step, followed by β-hydride elimination to release CO₂ and form the active hydride. dntb.gov.ua
In the context of CO₂ hydrogenation, the reverse reaction, cobalt formate can act as an intermediate. mdpi.com Molecular cobalt complexes can catalyze the selective hydrosilylation of CO₂ to formic acid derivatives. These reactions proceed through consecutive catalytic cycles where a cobalt(I) hydride is the active species, and the formation and subsequent reduction of a cobalt-sillylformate intermediate is a key step.
Table 2: Examples of Catalytic Reactions Mediated by Cobalt Formate Intermediates
| Catalytic Reaction | Catalyst System | Key Mechanistic Feature | Outcome / Metric | Reference |
|---|---|---|---|---|
| Formic Acid Dehydrogenation | Cobalt(I) pincer complex | Formation of Co-formate, decarboxylation to Co-hydride, H₂ release | Active in aqueous medium | dntb.gov.uanih.gov |
| Formic Acid Dehydrogenation | MOF-derived Co-N-C single-atom catalyst | Formation of CoIINx active sites | High activity and stability | |
| Formic Acid Dehydrogenation | Cobalt complex with PP(NH)P ligand | Ligand-metal cooperativity, additive-free | TOF of 67 min⁻¹ | |
| CO₂ Hydrosilylation | Molecular cobalt(II) triazine complex | Stepwise reduction via Co(I) hydride and silyl (B83357) formate intermediate | Selective production of formic acid, formaldehyde, or methanol derivatives | |
| CO₂ Hydrogenation | Co nanoparticles | Formate identified as a spectator species blocking active sites | Lower activity compared to Co nanorods where formate formation is suppressed | mdpi.com |
Mechanistic Pathways for Carbon Dioxide Hydrogenation to Formate
The conversion of carbon dioxide (CO₂) into formate is a significant reaction for chemical energy storage, and cobalt-based catalysts, including cobalt formate itself, play a important role. The primary mechanism for this transformation is known as the formate pathway. mdpi.com In heterogeneous catalysis using cobalt oxides, the reaction network involves multiple intermediates, with the formate pathway being a dominant route for producing methane (B114726) (CH₄) via further reduction. acs.org
In homogeneous catalysis, the process using cobalt complexes is generally understood to occur via a three-step catalytic cycle: researchgate.netrsc.org
Oxidative Addition/H₂ Splitting: The cycle often begins with the activation of hydrogen gas (H₂). This can occur through oxidative addition to a Co(I) center or via a base-promoted heterolytic cleavage to form a cobalt hydride species. researchgate.netrsc.org
Deprotonation: A cobalt dihydride intermediate, such as [Co(dmpe)₂H₂]⁺, is typically deprotonated to form the catalytically active cobalt monohydride species, Co(dmpe)₂H. rsc.org An unexpected and highly efficient mechanism has been identified where the product, the formate anion, acts as the proton acceptor (base) for this deprotonation. This is significantly more favorable than using an external base. rsc.org
CO₂ Hydrogenation: The cobalt monohydride, a potent nucleophile, attacks the electrophilic carbon of a CO₂ molecule. This hydride transfer can proceed through a direct transfer or a reductive elimination mechanism to yield the formate product and regenerate the catalyst for the next cycle. rsc.org
Bimetallic catalysts, such as cobalt-copper systems (CoCu/SiO₂), have demonstrated enhanced activity and 100% selectivity for formate production. rsc.org In these systems, the interface between the two metals is believed to host the active sites. rsc.org Furthermore, advanced cobalt complexes involving Group 13 elements (e.g., Co-Ga and Co-Al) operate through an unusual Co(-I)/Co(I) redox cycle. osti.gov These Co(-I) dihydrogen species are powerful hydride donors, facilitating the transfer of a hydride to CO₂. osti.gov
Oxygen Evolution Reaction (OER) Mechanisms Involving Cobalt Formate Electrocatalysts
The oxygen evolution reaction (OER) is the anodic half-reaction in water splitting, a critical process for hydrogen fuel production. Cobalt compounds are among the most promising non-precious metal catalysts for OER. Cobalt(II) formate dihydrate, a metal-organic framework (MOF), has been shown to function as a heterogeneous electrocatalyst for water oxidation.
The generally accepted OER mechanism on cobalt (oxy)hydroxide surfaces, which form under catalytic conditions, involves several key steps and cobalt-oxo intermediates. Two primary mechanistic pathways are widely considered: acs.org
Water Nucleophilic Attack (WNA): In this pathway, a water molecule attacks a metal-oxo (M=O) species, leading to the formation of an O-O bond.
Intramolecular Coupling (IMC): This mechanism involves the coupling of two adjacent metal-oxo species to form the O-O bond. acs.org
Under operating conditions, cobalt catalysts often form cobalt oxyhydroxide (CoOOH). A key intermediate in the OER on CoOOH is a cobalt superoxide (B77818) species, which forms as Co(III) is oxidized to Co(IV). acs.org The rate-determining step in this process has been identified as the release of molecular oxygen from this superoxide intermediate. acs.org The presence of other metals, such as iron, in cobalt oxides can significantly promote catalytic activity by altering the electronic structure and providing alternative reaction pathways. confex.com The catalytic activity is also highly dependent on the pH and the specific crystalline structure and oxidation state of the cobalt species on the catalyst surface. nih.govscite.ai
Reaction Pathways for Formate Oxidation in Cobalt-Catalyzed Systems
Formate oxidation, the reverse of CO₂ hydrogenation, is a key reaction in formate-based fuel cells. Cobalt-phosphine complexes have emerged as the first examples of earth-abundant, first-row transition metal catalysts for this reaction. nsf.govchemrxiv.org
The proposed mechanism for electrocatalytic formate oxidation by these cobalt complexes involves several key steps: nsf.govchemrxiv.orgacs.org
Hydride Transfer: The reaction is initiated by a direct hydride transfer from the formate anion to the cobalt(II) or cobalt(III) center of the catalyst. nsf.govnih.govresearchgate.net Thermodynamic measurements confirm that these cobalt complexes are energetically primed for this step. nsf.govresearchgate.net
Deprotonation of Cobalt-Hydride: The resulting cobalt-hydride intermediate is then deprotonated. The formate anion itself can act as the base in this step, which leads to the formation of the reduced Co(I) complex and a molecule of formic acid. nsf.govacs.org
Catalyst Regeneration: The active catalytic species is regenerated through electrochemical oxidation. lidsen.com
The ligand structure is critical for catalytic activity and stability. Specifically, cobalt complexes with bidentate phosphine (B1218219) ligands that include pendent amine groups show enhanced performance. nsf.govacs.org These amines are thought to stabilize transition states. nsf.gov In contrast, analogous complexes lacking these amine groups tend to decompose in the presence of high concentrations of formate. nsf.govchemrxiv.orgacs.org
On solid cobalt surfaces, such as Co(0001), the decomposition of formic acid also proceeds via a formate intermediate. ucl.ac.ukacs.org This surface-bound formate is highly stable and represents a thermodynamic sink, requiring elevated temperatures (above 400 K) to decompose further into CO, CO₂, and H₂. ucl.ac.ukacs.orgfigshare.com
Computational Chemistry Approaches to Cobalt Formate Reaction Mechanisms
Density Functional Theory (DFT) Elucidation of Reaction Energy Profiles
Density Functional Theory (DFT) has been an indispensable tool for mapping the intricate reaction pathways of cobalt formate systems. By calculating the potential energy surfaces, DFT provides a detailed, step-by-step view of the catalytic cycles.
For the hydrogenation of CO₂ using a Co(dmpe)₂H catalyst, DFT studies were crucial in revealing an unexpected mechanism. rsc.org They showed that the formate anion itself can act as a base to deprotonate the [Co(dmpe)₂H₂]⁺ intermediate, a pathway with a significantly lower activation energy (ΔG‡ = 10.5 kcal mol⁻¹) compared to the mechanism involving an external Verkade's base (ΔG‡ = 36.9 kcal mol⁻¹). rsc.org DFT calculations also established that the subsequent hydride transfer from the cobalt monohydride complex to CO₂ prefers a reductive elimination mechanism (ΔG‡ = 20.9 kcal mol⁻¹) over a direct transfer (ΔG‡ = 23.3 kcal mol⁻¹). rsc.org
In the study of bimetallic Co-Ga catalysts, DFT calculations mapped out a Co(-I)/Co(I) redox cycle. osti.gov The reaction coordinate diagram, calculated using DFT, identified the free-energy barrier for the critical hydride transfer step to CO₂ as 23.6 kcal/mol. osti.gov For heterogeneous catalysis on cobalt oxide surfaces, DFT has been used to construct complex reaction networks involving dozens of elementary steps to understand the pathways leading to different products like methane or carbon monoxide. acs.orgnih.gov
Similarly, for formic acid dehydrogenation, DFT calculations have detailed the Gibbs free energy profile, showing the substitution of a ligand by formate and the subsequent C-H activation step. nih.govcore.ac.uk In formate oxidation studies, DFT has been used to calculate the thermodynamic hydricity of cobalt complexes, confirming their favorability for direct hydride transfer from formate. nih.govrsc.org
Identification of Rate-Determining Steps and Thermodynamic Sink Intermediates
A key outcome of computational analysis is the identification of kinetic bottlenecks (rate-determining steps, RDS) and thermodynamic traps (thermodynamic sinks), which are critical for rational catalyst design. pnnl.gov
Rate-Determining Steps (RDS):
CO₂ Hydrogenation: In the well-studied Co(dmpe)₂H system, the hydrogenation of CO₂ by the cobalt monohydride active species is identified as the rate-determining step of the entire catalytic cycle, with a calculated free energy barrier of 20.9 kcal mol⁻¹. rsc.org For other systems, such as certain cobalt pincer complexes or Co-Ga complexes, the hydride transfer to CO₂ is the RDS. researchgate.netosti.gov The nature of the RDS can switch depending on the specific cobalt complex and reaction conditions. researchgate.net
Formate Oxidation/Dehydrogenation: For the dehydrogenation of formic acid catalyzed by a cobalt PNP pincer complex, DFT calculations identified the initial C-H activation as the RDS, with a high free energy barrier of 28.78 kcal/mol. core.ac.uk
Thermodynamic Sinks: A thermodynamic sink is a stable intermediate in a reaction pathway that has high energy barriers for subsequent reactions, effectively trapping the catalyst in an inactive or less active state. pnnl.govbunsen.de
Interactive Data Table: Calculated Energy Barriers in Cobalt-Catalyzed Reactions
| Catalytic Process | System/Catalyst | Step | Rate-Determining? | Method | Calculated Energy Barrier (kcal/mol) | Reference |
| CO₂ Hydrogenation | Co(dmpe)₂H | Hydrogenation of CO₂ | Yes | DFT | 20.9 (ΔG‡) | rsc.org |
| CO₂ Hydrogenation | Co(dmpe)₂H | Deprotonation by Formate Anion | No | DFT | 10.5 (ΔG‡) | rsc.org |
| CO₂ Hydrogenation | Co(dmpe)₂H | Deprotonation by Verkade's Base | No | DFT | 36.9 (ΔG‡) | rsc.org |
| CO₂ Hydrogenation | Co-Ga Complex | Hydride transfer to CO₂ | Yes | DFT | 23.6 (ΔG‡) | osti.gov |
| Formic Acid Dehydrogenation | Co(I) PNP Pincer Complex | C-H Activation | Yes | DFT | 28.78 (ΔG‡) | core.ac.uk |
Interactive Data Table: Catalytic Activity in Cobalt-Catalyzed Formate Oxidation
| Catalyst System | Ligand Type | Key Feature | Observed Rate Constant (k_obs) | Reference |
| Cobalt Complex 1 | P₂N₂ (two pendent amines) | High Hydride Affinity | Slower than complex 2 | nsf.gov |
| Cobalt Complex 2 | PNP (one pendent amine) | Strongest Co-H bond | 135 ± 8 h⁻¹ | nsf.gov |
| Cobalt Complex 3 | dppp (no pendent amines) | - | No electrocatalytic turnover | nsf.gov |
| (Cyclopentadienyl)cobalt(III) Complex 4 | Bis(cyclohexylphosphine)amine | - | Generates Co(III)-H & CO₂ | nih.gov |
Advanced Catalytic Applications of Formic Acid, Cobalt Salt
Heterogeneous Catalysis with Cobalt Formate (B1220265) Derivatives
In heterogeneous catalysis, cobalt formate is primarily used as a precursor for creating solid-state catalysts, including supported nanoparticles and metal-organic frameworks (MOFs). These materials are crucial for a range of important industrial and environmental reactions.
Cobalt Formate as a Precursor for Supported Cobalt Catalysts
Cobalt formate serves as an effective precursor for the synthesis of cobalt-containing nanoparticles and supported cobalt catalysts. The thermal decomposition (thermolysis) of cobalt formate is a straightforward method for producing these nanomaterials.
A simple and accessible method involves the thermolysis of cobalt formate in a high-boiling hydrocarbon oil without the need for additional stabilizing ligands. researchgate.net This process yields nanoparticles with an average size of 10–14 nm. X-ray diffraction and electron diffraction analyses reveal that these nanoparticles are primarily composed of cobalt oxides, specifically CoO and Co₃O₄, with a minor component of metallic cobalt. researchgate.net
The properties of the final catalyst, such as particle size and distribution, are critical for its performance in reactions like the Fischer-Tropsch synthesis and CO₂ hydrogenation. researchgate.netresearchgate.net For instance, in CO₂ hydrogenation, supported cobalt catalysts are often prepared by impregnating a support material (like alumina, ceria, or silica) with a solution of a cobalt salt, such as cobalt formate or cobalt nitrate (B79036), followed by calcination and reduction. researchgate.netnih.govmdpi.com During the CO₂ hydrogenation reaction over these catalysts, formate species are often observed on the catalyst surface, acting as key intermediates in the reaction pathway. researchgate.netmdpi.comrsc.orgacs.org The choice of support and the interaction between the cobalt species and the support are crucial for the catalyst's activity and selectivity. researchgate.netrsc.orgacs.org
Table 1: Synthesis of Cobalt Nanoparticles from Cobalt Formate Precursor
| Precursor | Synthesis Method | Stabilizer | Average Particle Size | Composition |
|---|
Electrocatalytic Water Oxidation (Oxygen Evolution Reaction) using Cobalt Formate MOFs
Cobalt(II) formate dihydrate (Co(HCOO)₂·2H₂O) is not just a simple salt but a three-dimensional coordination polymer, which can be classified as a metal-organic framework (MOF). researchgate.networldscientific.comworldscientific.com This cobalt formate MOF has been identified as a promising and efficient heterogeneous electrocatalyst for the water oxidation, or oxygen evolution reaction (OER), a critical process for water splitting and renewable energy storage. researchgate.networldscientific.comworldscientific.com
This functional MOF can be synthesized through novel routes, such as the in-situ generation of formate from the hydrolysis of a solvent like N,N-dimethylformamide (DMF), avoiding the direct use of formic acid or formate salts. researchgate.networldscientific.comworldscientific.com When used as an electrocatalyst for OER in neutral pH, the cobalt formate MOF demonstrates significant activity. researchgate.networldscientific.comworldscientific.com Research has shown that to achieve a current density of 1 mA·cm⁻², an overpotential of only 275.5 mV is required. researchgate.networldscientific.com The catalyst exhibits a high Faradaic efficiency of 89.93% and a turnover frequency (TOF) of 0.277 s⁻¹, making it an efficient material for converting water to molecular oxygen. researchgate.networldscientific.com The catalytic activity is attributed to the water-coordinated Co(II) centers within the framework, which serve as the active sites for water oxidation. worldscientific.com
Table 2: Performance of Cobalt Formate MOF in Electrocatalytic Water Oxidation (OER)
| Catalyst | pH | Overpotential @ 1 mA·cm⁻² | Faradaic Efficiency | Turnover Frequency (TOF) |
|---|
Catalytic Reduction of Carbon Dioxide to Formate
The conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals like formate is a key goal in sustainable chemistry. Cobalt-based catalysts have shown significant promise for this transformation. mdpi.commdpi.com The reaction typically proceeds via a "formate pathway," where CO₂ is first hydrogenated to form a formate intermediate (*HCOO) on the catalyst surface. mdpi.com
While the catalyst itself is often a cobalt oxide or a metallic cobalt species, cobalt formate plays a crucial role as either a product or a key intermediate. mdpi.com For instance, cobalt oxide-based electrocatalysts can reduce CO₂ to formate with high selectivity. mdpi.com Nanofibrous Co₃O₄ has been used for the electroreduction of CO₂ to produce formic acid and CO. mdpi.com In another study, a Co₃O₄-CeO₂/carbon catalyst achieved a high Faradaic efficiency for formate of 76.4% at an overpotential of 0.31 V. mdpi.com
Homogeneous systems using soluble cobalt complexes also demonstrate high efficiency. A cobalt phosphino–thiolate complex, for example, can electrochemically reduce CO₂ to formate with a selectivity as high as 94%. nih.gov Similarly, a highly active Co-Ga catalyst system has achieved up to 19,200 turnovers for formate production from the hydrogenation of CO₂. osti.gov These examples underscore the versatility of cobalt in catalyzing CO₂ to formate, a reaction where the cobalt-formate interaction is fundamental.
Dehydrogenation of Formic Acid for Renewable Hydrogen Production
Formic acid (FA) is considered a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen density, low toxicity, and ease of handling. The release of hydrogen from formic acid through catalytic dehydrogenation (HCOOH → H₂ + CO₂) is a critical step in its application for a hydrogen economy. Cobalt-based catalysts have emerged as effective, earth-abundant alternatives to precious metal catalysts for this reaction. nih.govnih.gov
Molecularly defined cobalt pincer complexes have been developed that catalyze the dehydrogenation of formic acid in aqueous solutions under mild conditions. nih.govnih.gov Some cobalt complexes are even capable of catalyzing the dehydrogenation of neat formic acid without any additives, which is a significant advantage for practical applications. acs.orgchemrxiv.org For example, a (ⁱPrPPMeP)CoH(PMe₃) complex can achieve a turnover number (TON) of up to 7,122 from a single batch of neat formic acid. acs.org The catalytic cycle is proposed to proceed through key intermediates, including a cobalt formate species, which subsequently releases CO₂. acs.org
Photocatalytic systems have also been explored. A pentanuclear cobalt complex, for instance, can promote the dehydrogenation of formic acid under visible light irradiation at ambient temperature, generating H₂ and CO₂. rsc.org
Table 3: Performance of Cobalt Catalysts in Formic Acid Dehydrogenation
| Catalyst System | Reaction Medium | Key Performance Metric |
|---|---|---|
| Cobalt Pincer Complex | Aqueous nih.govnih.gov | First molecularly defined Co catalyst for aqueous FA dehydrogenation. nih.govnih.gov |
| (ⁱPrPPMeP)CoH(PMe₃) | Neat Formic Acid | TON up to 7,122 acs.org |
Homogeneous Catalysis Utilizing Soluble Cobalt Formate Complexes
In homogeneous catalysis, soluble cobalt complexes are used to catalyze a wide range of organic transformations. In many of these reactions, particularly those involving CO₂ or formic acid, cobalt formate species are not merely precursors but are integral, reactive intermediates within the catalytic cycle.
Organic Transformations Catalyzed by Cobalt Formate Complexes
Soluble cobalt catalysts are highly effective for the hydrogenation and hydrosilylation of various functional groups. A notable application is the selective reduction of carbon dioxide. By tuning reaction parameters such as temperature, pressure, and concentration, a single molecular cobalt(II) triazine complex can selectively catalyze the hydrosilylation of CO₂ to formic acid, formaldehyde, or methanol (B129727) levels. acs.org Mechanistic studies, supported by density functional theory (DFT), reveal that these transformations proceed through three distinct, consecutive catalytic cycles, all involving the same cobalt(I) hydride active species. acs.org The formation of a cobalt formate intermediate is the first key step in the reduction cascade.
Cobalt pincer complexes are particularly promising for these transformations. Theoretical studies have mapped the reactivity of various 3d transition metal pincer complexes for CO₂ reduction, highlighting cobalt complexes as having outstanding properties for the initial reduction step to formate. rsc.org
Furthermore, cobalt complexes have been developed for the reverse reaction: the electrocatalytic oxidation of formate to CO₂. Cobalt-phosphine complexes with pendent amine groups are active electrocatalysts for this reaction, proceeding through a mechanism involving hydride transfer from formate to the cobalt center. nsf.govacs.org A complex in this family represents a rare example of a bidirectional catalyst capable of the interconversion of CO₂ and formate. acs.org
Table 4: Examples of Homogeneous Cobalt-Catalyzed Transformations Involving Formate
| Transformation | Catalyst Type | Reactants | Products | Key Feature |
|---|---|---|---|---|
| CO₂ Hydrosilylation | Cobalt(II) triazine complex | CO₂, Silanes | Formic acid, Formaldehyde, Methanol (silylated) | Selectivity controlled by reaction conditions acs.org |
| CO₂ Hydrogenation | Co(BF₄)₂·6H₂O/Tetraphos | CO₂, H₂ | Formates | Homogeneous reduction of CO₂ nih.gov |
| CO₂ Electroreduction | Cobalt pyridine (B92270) thiolate complex | CO₂, Protons | Formate | High selectivity at low overpotential chemrxiv.org |
Electrocatalytic Formate Oxidation by Molecular Cobalt Complexes
The electrocatalytic oxidation of formate (HCOO⁻) is a critical reaction for the development of direct formate fuel cells, which offer a promising alternative for energy conversion. Molecular cobalt complexes have emerged as effective catalysts for this transformation, demonstrating the potential of first-row transition metals in this application. nsf.govresearchgate.net
Research has focused on cobalt-phosphine complexes, particularly those featuring bidentate phosphine (B1218219) ligands with pendent amine groups. nsf.gov These complexes have been shown to be active electrocatalysts for the selective oxidation of formate to carbon dioxide (CO₂) with high efficiency at moderate overpotentials. researchgate.net The general mechanism involves a hydride transfer from the formate ion to the cobalt center, a step for which these complexes are thermodynamically primed. researchgate.netacs.org This is followed by the deprotonation of the resulting cobalt-hydride intermediate, a process facilitated by another formate molecule acting as a base. nsf.govresearchgate.net
The presence and number of pendent amine groups in the ligand backbone play a crucial role in the catalytic activity and stability of the complex. nsf.gov Studies have revealed that cobalt complexes with one or two pendent amine groups are active electrocatalysts, generating CO₂ with nearly quantitative Faradaic efficiency. chemrxiv.org The complex with a single pendent amine was found to be the fastest electrocatalyst in one study, with an observed rate constant of 135 ± 8 h⁻¹ at 25 °C. acs.org In contrast, a similar complex lacking any pendent amine groups did not exhibit electrocatalytic turnover and showed signs of decomposition in the presence of high formate concentrations. nsf.govacs.org This highlights the importance of the ligand design in stabilizing the complex and facilitating the key reaction steps. acs.org The thermodynamic hydricity (hydride-donating ability) of the cobalt-hydride intermediate is a key descriptor, with the strongest cobalt-hydride bond correlating to the fastest catalytic rates. researchgate.net
Performance of Molecular Cobalt Complexes in Electrocatalytic Formate Oxidation
This table summarizes the key performance metrics for a series of cobalt-phosphine complexes in the electrocatalytic oxidation of formate in an acetonitrile (B52724) solvent. The data highlights the influence of pendent amine groups on the catalyst's efficiency and rate.
| Cobalt Complex Ligand | Pendent Amine Groups | Overpotential (V) | Faradaic Efficiency for CO₂ | Observed Rate Constant (k_obs, h⁻¹) | Stability Note |
|---|---|---|---|---|---|
| Bis(2-(diethylamino)ethyl)phosphino)ethane | 2 | 0.45 - 0.57 | Near-quantitative | Slower than single amine complex | Stable during catalysis |
| (2-(Diphenylphosphino)ethyl)diethylamine | 1 | 0.45 - 0.57 | Near-quantitative | 135 ± 8 | Most active and stable catalyst |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | 0 | N/A | N/A | No turnover observed | Decomposes at high formate concentrations |
Specialized Catalytic Roles of Formic Acid, Cobalt Salt
Isolation and Separation of Hydrogen Isotopes
Cobalt formate, specifically in the form of a metal-organic framework (MOF), has demonstrated significant potential for the challenging task of separating hydrogen isotopes, namely deuterium (B1214612) (D₂) from protium (B1232500) (H₂). researchgate.net This application is crucial for producing heavy water for the nuclear industry and for various scientific research applications. The separation relies on the principle of isotope-selective adsorption within the microporous structure of the cobalt formate MOF. researchgate.net
Research has shown that cobalt formate exhibits a distinct D₂-responsive sorption step, leading to a noticeable difference in the uptake capacities for D₂ and H₂. researchgate.netresearchgate.net This selectivity is attributed to the quantum sieving effect and differences in binding affinity. Density functional theory (DFT) calculations have revealed that the cobalt formate framework possesses a significantly higher binding strength for D₂ compared to H₂. researchgate.net This preferential interaction is thought to arise from the additional space created for the denser packing of D₂ molecules within the MOF's pores. researchgate.net The exploitation of this unique sorption behavior results in a promising separation performance, with a reported D₂/H₂ selectivity of up to 44 at a temperature of 25 K and 1 bar pressure. researchgate.net The ability to synthesize cobalt formate on a gram scale further enhances its prospects for potential commercial application in hydrogen isotope separation. researchgate.net
Catalysis in the Synthesis of Fine Chemicals and Industrial Intermediates
Formic acid, in conjunction with cobalt-based catalysts, serves as a versatile and sustainable reagent system for the synthesis of valuable fine chemicals and industrial intermediates. fudan.edu.cnresearchgate.net A primary application is in catalytic transfer hydrogenation (CTH) reactions, where formic acid acts as an efficient and safe hydrogen donor. researchgate.net This method avoids the need for high-pressure gaseous hydrogen. frontiersin.org
A notable example is the reduction of nitroarenes to anilines, which are crucial intermediates in the manufacturing of dyes, pharmaceuticals, and agrochemicals. fudan.edu.cnresearchgate.net Heterogeneous catalysts, such as cobalt nanoparticles entrapped in nitrogen and sulfur-codoped porous carbon shells (Co@NS-C), have been developed for this purpose. researchgate.net These catalysts demonstrate excellent activity and selectivity for the transfer hydrogenation of various functionalized nitroarenes to the corresponding anilines, using formic acid as the hydrogen source under base-free conditions. researchgate.net Similarly, cobalt oxide-based nanomaterials have also proven to be highly selective catalysts for the transfer hydrogenation of nitroarenes with formic acid, achieving high yields. fudan.edu.cn The encapsulated structure of these catalysts often leads to good durability and reusability under demanding reaction conditions. researchgate.net
Beyond reductions, cobalt catalysts facilitate the use of formic acid as a C1 building block, expanding its role in producing commodity chemicals. researchgate.net For instance, molecular cobalt pincer complexes can catalyze the selective hydrosilylation of carbon dioxide to formic acid derivatives, which can then be further transformed. acs.org The cobalt-catalyzed dehydrogenation of formic acid is also a key reaction, providing an in-situ source of hydrogen for various reductive chemical transformations, such as the conversion of levulinic acid (a biomass-derived platform chemical) into gamma-valerolactone (B192634) (GVL), a valuable biofuel and green solvent. scholaris.ca
Cobalt-Catalyzed Synthesis of Fine Chemicals Using Formic Acid
This table outlines examples of catalytic systems where cobalt compounds, in partnership with formic acid, are used to produce valuable chemicals.
| Catalyst Type | Reaction | Product Class | Role of Formic Acid | Key Findings |
|---|---|---|---|---|
| Cobalt Oxide Nanomaterial (Co₃O₄-NGr@C) | Transfer Hydrogenation of Nitroarenes | Anilines | Hydrogen Source | Highly selective with yields up to 97%. fudan.edu.cn |
| Cobalt NPs in N,S-doped Carbon (Co@NS-C) | Catalytic Transfer Hydrogenation (CTH) of Nitroarenes | Anilines | Hydrogen Source | Excellent activity and stability under base-free conditions; catalyst is reusable. researchgate.net |
| Molecular Cobalt Pincer Complex | Hydrosilylation of CO₂ | Formic Acid Derivatives | Product/Reagent | Catalyst controls selective reduction of CO₂ to formic acid, formaldehyde, or methanol levels. acs.org |
| Cobalt or Manganese Salts | Decomposition for Hydrogen Production | Hydrogen Gas (H₂) | Hydrogen Storage/Source | Provides H₂ for subsequent reduction steps, e.g., levulinic acid to GVL. scholaris.ca |
Materials Science and Engineering Applications of Formic Acid, Cobalt Salt
Fabrication of Cobalt-Based Nanomaterials via Formate (B1220265) Precursors
Cobalt formate is a versatile starting material for producing cobalt-based nanomaterials. Its thermal decomposition is a key method where the formate component can act as an internal reducing agent, facilitating the formation of nanostructures without the need for external additives. azonano.com
Synthesis of Cobalt Oxide Nanoparticles
The synthesis of cobalt oxide nanoparticles, particularly the spinel Co₃O₄, is frequently accomplished through the thermal decomposition of cobalt formate and its derivatives. A straightforward method involves the thermolysis of cobalt formate in hydrocarbon oil, which yields nanoparticles with an average size of 10–14 nm, primarily composed of cobalt oxides CoO and Co₃O₄, with a minor component of metallic cobalt. researchgate.net This approach is notable for not requiring extra stabilizing ligands. researchgate.net
Another route is the calcination of cobalt-containing complexes at specific temperatures. For instance, a prepared [Co(PVA)(P-ABA)(H₂O)₃] complex, when calcined at 550°C, produces cobalt(II) oxide (CoO) nanoparticles. nih.gov Similarly, sol-gel methods using cobalt acetate (B1210297) and oxalic acid, followed by calcination at temperatures like 400°C, result in the formation of Co₃O₄ nanoparticles. jconsortium.com The decomposition of basic cobalt carbonate, a related precursor, is also a primary step in preparing spinel Co₃O₄, with the process involving dehydroxylation and decarbonation steps. csu.edu.cn These chemical techniques are favored for producing nanoparticles with a large surface-area-to-volume ratio, which is crucial for their application. jconsortium.com
Control of Nanoparticle Size, Composition, and Morphology
A significant advantage of using formate precursors is the ability to control the physical and chemical properties of the resulting nanoparticles by adjusting synthesis parameters. researchgate.netscholarsresearchlibrary.com Factors such as temperature, precursor concentration, and the presence of stabilizing agents can be manipulated to tune the particle size, composition, and shape. azonano.commdpi.com
For example, the thermal decomposition of cobalt formate in a polyethylene (B3416737) melt has been used to create cobalt crystallites with a mean radius of 3.8 nm. pwr.wroc.pl The thermolysis of cobalt formate dihydrate at 380°C in a nitrogen atmosphere is another method to form cobalt nanoparticles. azonano.com The composition can be controlled by the atmosphere during thermolysis; an inert atmosphere tends to produce metallic cobalt, while an oxygen-containing atmosphere leads to cobalt oxides. azonano.comresearchgate.net Subsequent exposure of freshly prepared metallic cobalt nanoparticles to air can result in their complete conversion to cobalt oxides like CoO and Co₃O₄. mdpi.com
The morphology of the nanoparticles is also highly dependent on the synthesis conditions and the precursors used. The use of different structure-directing agents, such as tartrate or citrate, can lead to Co₃O₄ nanoparticles with distinct block or spherical morphologies, respectively. nih.gov This morphological control is critical as properties like catalytic activity and magnetism are strongly affected by the particle shape and the specific crystal planes exposed. researchgate.net
| Precursor/Method | Synthesis Conditions | Resulting Nanomaterial | Average Particle Size/Morphology |
| Cobalt Formate | Thermolysis in hydrocarbon oil | CoO and Co₃O₄ nanoparticles with minor metallic Co researchgate.net | 10–14 nm researchgate.net |
| Cobalt Formate | Decomposition in polyethylene melt | Metallic Cobalt (Co) crystallites pwr.wroc.pl | 3.8 nm radius pwr.wroc.pl |
| Cobalt Formate Dihydrate | Decomposition at 380°C in Nitrogen | Metallic Cobalt (Co) nanoparticles azonano.com | Not specified |
| Cobalt-citrate complex | Calcination | Spherical Co₃O₄ nanoparticles nih.gov | 40–60 nm nih.gov |
| Cobalt-tartarate complex | Calcination | Block-like Co₃O₄ nanoparticles nih.gov | 200 nm to 1 µm nih.gov |
Metal-Organic Frameworks (MOFs) Derived from Cobalt Formate
Cobalt formate is a key building block for a specific class of metal-organic frameworks (MOFs). These materials are constructed from cobalt ions linked by formate ligands, creating crystalline, porous structures. google.com The inherent porosity and the nature of the cobalt centers give these MOFs unique properties suitable for various applications. iaea.org
Functional MOFs for Gas Separation
The well-defined pores of cobalt formate-based MOFs make them excellent candidates for gas separation and storage. google.commdpi.com These frameworks have shown the ability to selectively adsorb certain gases. For instance, a cobalt formate MOF has demonstrated the ability to selectively separate noble gases like krypton from nitrogen. google.com Research has also revealed that cobalt formate possesses a higher binding strength for deuterium (B1214612) (D₂) than for hydrogen (H₂), leading to notable D₂/H₂ selectivity, which is promising for hydrogen isotope separation. acs.org The efficiency of these MOFs can be enhanced by substituting some of the framework's metal ions; for example, partially substituting zinc with cobalt in the MOF-5 structure has been shown to increase the storage capacity for H₂, methane (B114726) (CH₄), and carbon dioxide (CO₂). researchgate.net
Development of Cobalt Formate MOFs for Energy Storage Applications
Cobalt-based MOFs are extensively researched for their potential in next-generation energy storage devices like batteries and supercapacitors. rsc.orgnih.gov Their high surface area and tunable porosity facilitate ion transport and provide ample active sites for electrochemical reactions, which are critical for energy storage. nih.govacs.org When used as electrode materials, cobalt formate-derived MOFs can exhibit high charge storage capabilities. acs.org For instance, Co₃O₄ derived from a cobalt formate-based MOF has shown promising electrochemical performance for battery applications. mdpi.com The variable oxidation states of cobalt are advantageous for the energy transfer reactions that underpin these devices. nih.gov However, the inherently poor conductivity of some MOFs can be a challenge, often addressed by creating composites with conductive materials. acs.org
Dielectric and Magnetic Phenomena in Cobalt Formate Frameworks
Cobalt formate frameworks can exhibit fascinating and complex physical properties, including coexisting magnetic and dielectric orders. iaea.org The magnetic properties arise from the interactions between the Co(II) ions, which are bridged by the formate ligands. These interactions can lead to weak ferromagnetism or spin-canted antiferromagnetism at low temperatures. iaea.orgresearchgate.net The specific magnetic behavior is highly dependent on the precise crystal structure. nih.gov
In conjunction with magnetism, these frameworks can display slow dielectric relaxation. This phenomenon is often linked to the dynamic movement of guest molecules or ions housed within the cavities of the MOF structure. iaea.orgresearchgate.net The interplay between the magnetic and electrical properties in these materials, sometimes referred to as a multiferroic behavior, makes them subjects of fundamental research and potential candidates for future electronic and spintronic devices. iaea.orgnih.gov
| Framework Application | Material System | Key Finding |
| Gas Separation | Cobalt Formate MOF | Selective adsorption of Krypton over Nitrogen (Kr/N₂ selectivity of 5.4 at 292 K). google.com |
| Gas Separation | Cobalt Formate | High selectivity for Deuterium over Hydrogen (D₂/H₂ selectivity up to 44 at 25 K). acs.org |
| Energy Storage | Cobalt-based MOFs | High surface area and porosity enhance charge storage, making them suitable as electrodes for supercapacitors and batteries. nih.govacs.org |
| Magnetism | Substituted Cobalt Formate Framework | Exhibits weak ferromagnetic behavior due to canted antiferromagnetic interactions between Co(II) ions. nih.gov |
| Dielectric Properties | Hierarchical Cobalt Formate Frameworks | Show slow dielectric relaxation linked to the movement of guest ammonium (B1175870) ions within framework cavities. iaea.orgresearchgate.net |
Precursor Applications in Advanced Materials Deposition
Formic acid, cobalt salt, also known as cobalt(II) formate, is a significant precursor material in the field of materials science and engineering. solubilityofthings.com Its chemical and thermal properties make it a viable candidate for the deposition of cobalt-containing advanced materials. As a precursor, it can be decomposed under controlled conditions to yield cobalt metal, oxides, or other cobalt compounds, which can then be deposited onto a substrate. mdpi.com The choice of precursor is critical in deposition techniques as it influences the purity, morphology, and properties of the resulting material. Cobalt formate offers advantages in certain applications due to its decomposition characteristics and its role as a source of cobalt ions. solubilityofthings.com
Utilization in Thin Film and Coating Technologies
Cobalt(II) formate serves as a precursor in the fabrication of thin films and coatings with a variety of applications, including protective layers, magnetic storage, and catalysis. alibaba.comnih.gov These films can be deposited using techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where the precursor's volatility and reactivity are key parameters. tosoh.co.jpacs.org
In thin film deposition, the precursor, in this case, cobalt formate, is vaporized and then introduced into a reaction chamber where it decomposes on a heated substrate to form a thin layer of material. acs.org The properties of the resulting film are highly dependent on the deposition conditions, such as temperature, pressure, and the presence of reactant gases. tosoh.co.jp For instance, the decomposition of cobalt formate can be tailored to produce either pure cobalt metal films or cobalt oxide films by controlling the atmosphere within the deposition chamber. acs.org
Cobalt-based coatings are valued for their potential in providing corrosion resistance and for their magnetic properties. alibaba.comcoatingsworld.com Cobalt(II) formate has been used in the production of pigments for advanced coatings and inks, where its stability contributes to the longevity of the pigment's quality. alibaba.com Furthermore, its magnetic properties are utilized in the manufacturing of magnetic recording media. alibaba.com
Below is a table summarizing various cobalt precursors used in thin film deposition and their characteristics.
| Precursor Compound | Deposition Technique(s) | Key Characteristics & Applications |
| Cobalt(II) formate | CVD, ALD | Used for pigments, magnetic media, and catalyst synthesis. solubilityofthings.comalibaba.com |
| Dicobalt octacarbonyl | CVD | Highly volatile but can be thermally unstable. google.com |
| Cobalt acetylacetonate | CVD | Used for depositing cobalt oxide thin films. acs.org |
| Bis(cyclopentadienyl)cobalt | CVD, ALD | A common precursor for cobalt deposition. google.com |
Integration into Composite Material Systems for Enhanced Functionality
This compound is also integrated into composite material systems to enhance their functional properties. In this context, the cobalt salt may act as a precursor for the in-situ formation of cobalt nanoparticles or as a component that modifies the properties of a polymer matrix. researchgate.netijmse.net
The introduction of cobalt-based materials into composites can impart or improve magnetic, catalytic, and electrical properties. For example, cobalt nanoparticles derived from the thermal decomposition of cobalt formate can be dispersed within a carbon matrix to create catalysts for specific chemical reactions, such as transfer hydrogenation. mdpi.comresearchgate.net The resulting composite material benefits from the high surface area and reactivity of the cobalt nanoparticles.
In polymer composites, cobalt salts can influence the electrical properties of the material. For instance, doping a polymer like poly(o-toluidine) with a cobalt salt dissolved in formic acid has been shown to increase its electrical conductivity. ijmse.net The cobalt ions interact with the polymer chains, facilitating charge transport within the material. The development of conductive polymer composites is crucial for applications in electronics and sensors.
The table below outlines examples of composite systems incorporating cobalt and their enhanced functionalities.
| Composite System | Cobalt Source | Enhanced Functionality | Application Area |
| Cobalt nanoparticles in N,S-codoped porous carbon | Cobalt salt | Catalytic activity for transfer hydrogenation. researchgate.net | Catalysis |
| Poly(o-toluidine) doped with cobalt chloride in formic acid | Cobalt(II) chloride | Increased electrical conductivity. ijmse.net | Electronics, Sensors |
| Polymeric composite coating on cobalt-based alloy | Electrochemical deposition | Enhanced corrosion protection. mdpi.com | Protective Coatings |
Advanced Analytical and Characterization Techniques in Formic Acid, Cobalt Salt Research
Spectroscopic Methodologies for Structural and Electronic Characterization
Spectroscopic techniques are fundamental in probing the atomic and molecular level characteristics of cobalt(II) formate (B1220265), providing insights into its bonding, electronic state, and local environment.
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the vibrational modes of molecules within a compound. For cobalt(II) formate, these methods provide a "vibrational fingerprint," offering detailed information about the formate (HCOO⁻) ligands and any associated water molecules.
The IR spectra of cobalt(II) formate dihydrate, Co(HCOO)₂·2H₂O, have been studied to understand the internal modes of the formate groups and the water molecules. nih.gov The formate ion has several characteristic IR-active vibrational modes that are sensitive to its coordination environment. researchgate.net The key vibrations include the symmetric and asymmetric stretching of the carboxylate group (COO⁻), as well as C-H stretching and bending modes. The positions of the carboxylate stretching bands are particularly indicative of the coordination mode (e.g., monodentate, bidentate bridging). nih.gov
In studies of mixed-crystal formates, such as those containing both copper and cobalt, IR spectroscopy has been used to analyze the influence of different metal ions on the vibrational modes of the formate groups and water molecules. nih.gov For instance, it has been suggested that water molecules bonded to different metal ions can form hydrogen bonds of varying strengths, which is reflected in the IR spectrum. nih.gov
Raman spectroscopy complements IR by providing information on non-polar vibrations and is particularly useful for studying the low-frequency modes corresponding to metal-oxygen (Co-O) vibrations. researchgate.netacs.org In related metal formate frameworks, temperature-dependent Raman studies have revealed changes in spectra that correspond to structural phase transitions. acs.org For cobalt(II) formate, Raman spectra would show characteristic bands for the formate ligand and the Co-O bonds, providing a complete vibrational picture when combined with IR data. researchgate.netnih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Assignment |
|---|---|---|---|
| ν(C-H) | ~2800-3000 | IR, Raman | C-H stretching in formate |
| νas(COO) | ~1550-1600 | IR, Raman | Asymmetric C-O stretching in formate |
| νs(COO) | ~1350-1400 | IR, Raman | Symmetric C-O stretching in formate |
| δ(O-C-O) | ~750-800 | IR, Raman | O-C-O bending in formate |
| ν(Co-O) | Below 1000 | IR, Raman | Cobalt-Oxygen stretching |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.cn For cobalt(II) formate, XPS is crucial for determining the oxidation state of the cobalt ions on the surface of the material.
In an XPS experiment, the sample is irradiated with a beam of X-rays, and the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are analyzed. thermofisher.cn The binding energy of the electrons can be calculated, which is characteristic of each element. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the chemical state of the atoms, including their oxidation state and local bonding environment. acs.org
For cobalt, the Co 2p core level spectrum is of particular interest. The spectrum for Co(II) compounds typically exhibits a main peak (2p₃/₂) and a spin-orbit split peak (2p₁/₂), each accompanied by characteristic satellite peaks. xpsfitting.comthermofisher.com The presence and intensity of these satellite structures are highly sensitive to the oxidation state and spin state of the cobalt ion. thermofisher.com Analysis of the Co 2p spectrum of formic acid, cobalt salt would be expected to show features consistent with the Co²⁺ oxidation state. xpsfitting.comacs.org This technique is especially valuable for detecting surface oxidation or reduction of the compound. thermofisher.cn
| Species | Co 2p₃/₂ Binding Energy (eV) | Key Spectral Features |
|---|---|---|
| Co (metal) | ~778.1 | Asymmetric peak shape |
| CoO (Co²⁺) | ~780.0-781.0 | Strong satellite peaks ~6 eV above the main peak |
| Co₃O₄ (Co²⁺, Co³⁺) | ~779.5-780.5 | Weaker, broader satellite features than CoO |
| Co(OH)₂ (Co²⁺) | ~781.0 | Pronounced satellite structures |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. However, its application to cobalt(II) formate is challenging. The Co²⁺ ion is paramagnetic, which has a significant effect on the NMR experiment. huji.ac.il The unpaired electrons on the cobalt center cause large chemical shifts (paramagnetic shifts) and rapid nuclear relaxation, leading to very broad signals that can be difficult or impossible to detect with standard high-resolution NMR spectrometers. nih.gov
Despite these challenges, specialized NMR techniques can be applied to study paramagnetic systems. ⁵⁹Co is an NMR-active nucleus with 100% natural abundance. huji.ac.il While Co(II) is generally not observable in high-resolution NMR, ⁵⁹Co NMR can be used for diamagnetic Co(III) and Co(I) complexes, which exhibit a very wide chemical shift range. huji.ac.il For cobalt(II) formate, ¹H or ¹³C NMR of the formate ligand would show signals that are significantly shifted and broadened due to the proximity of the paramagnetic cobalt center. The magnitude of this paramagnetic shift can, in principle, provide structural information. nih.gov In research on other cobalt complexes, ¹H NMR has been used to study the electrocatalytic reduction of CO₂ to formate, where the formate resonance can be identified in the resulting spectra. rsc.org
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of a specific element within a material. cambridge.org XAS is element-specific and can be applied to crystalline or amorphous materials. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org
For cobalt(II) formate, Co K-edge XAS can be used to probe the environment of the cobalt atoms. nih.gov The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the cobalt. acs.orgresearchgate.net The pre-edge features in the XANES spectrum are particularly sensitive to the symmetry of the Co site. cambridge.org The EXAFS region provides quantitative information about the local atomic structure, including the number, type, and distance of neighboring atoms. cambridge.org Analysis of the EXAFS data for cobalt(II) formate would yield precise Co-O bond lengths and coordination numbers, confirming the octahedral coordination environment of the cobalt ion by the formate ligands and water molecules. nih.gov
Diffraction and Imaging Techniques for Material Characterization
Diffraction and imaging techniques are essential for understanding the long-range order and crystal structure of solid-state materials like cobalt(II) formate.
The crystal structure of cobalt(II) formate dihydrate (Co(HCOO)₂·2H₂O) has been determined using SCXRD. wikipedia.org It crystallizes in the monoclinic system in the space group P2₁/c. wikipedia.org The structure consists of cobalt ions octahedrally coordinated by oxygen atoms from both the formate ligands and water molecules. The formate groups act as bridging ligands, creating a polymeric network. This technique is definitive in establishing the precise connectivity and geometry of the compound in the solid state. amanote.com Many other divalent transition metal formates, such as those of nickel, manganese, and zinc, are isomorphous with cobalt(II) formate dihydrate. wikipedia.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.68 |
| b (Å) | 7.16 |
| c (Å) | 9.27 |
| β (°) | 97.4 |
| Formula Units per Cell (Z) | 4 |
Source: wikipedia.org
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity
Powder X-ray Diffraction (PXRD) serves as a cornerstone technique for the identification of crystalline phases and the assessment of the purity of cobalt formate. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure. For cobalt formate dihydrate (Co(HCOO)₂·2H₂O), the PXRD pattern is indicative of a monoclinic crystal system. researchgate.net
Research confirms that the diffraction pattern for cobalt formate can be indexed to a monoclinic system with a P2₁/c space group. researchgate.net The precise positions of the diffraction peaks are instrumental in confirming the phase identity and ensuring the absence of impurities. For instance, in the synthesis of cobalt formate coordination polymers, PXRD analysis is crucial for verifying the structural integrity and crystalline nature of the material. researchgate.net Any significant deviations from the reference pattern can signal the presence of contaminants or different hydration states.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.8 | 5.60 | 100 |
| 18.5 | 4.79 | 85 |
| 24.2 | 3.67 | 70 |
| 27.8 | 3.21 | 95 |
| 31.9 | 2.80 | 60 |
Note: The data presented is illustrative and can exhibit minor variations based on experimental conditions.
Transmission Electron Microscopy (TEM) for Nanoscale Morphological and Compositional Analysis
Transmission Electron Microscopy (TEM) provides high-resolution imaging capabilities essential for investigating the morphology, size, and crystal structure of cobalt formate at the nanoscale. utexas.eduresearchgate.net TEM studies have revealed that the morphology of cobalt formate can be controlled during synthesis to form structures such as nanorods. researchgate.net High-Resolution TEM (HRTEM) can further resolve the atomic lattice fringes, offering definitive proof of the material's crystallinity.
Beyond imaging, TEM, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), facilitates elemental mapping and compositional analysis. This is particularly valuable for confirming the uniform distribution of cobalt and oxygen and for detecting any elemental impurities. In the study of more complex nanostructures derived from cobalt formate, TEM-EDS is an indispensable tool for visualizing the spatial distribution of different elements.
Thermal and Thermospectroscopic Analysis
Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition pathway of cobalt formate. By meticulously measuring mass changes as a function of temperature, TGA identifies distinct decomposition events. libretexts.org
For cobalt(II) formate dihydrate, the TGA thermogram typically displays a multi-step decomposition process. The initial weight loss, occurring at lower temperatures (around 100-200°C), corresponds to the removal of the two water molecules of hydration. libretexts.org A subsequent, more substantial weight loss at higher temperatures signifies the decomposition of the anhydrous cobalt formate. Depending on the atmospheric conditions (e.g., inert or oxidizing), the final product can be cobalt oxides (such as CoO or Co₃O₄) or metallic cobalt. mdpi.comresearchgate.net
| Decomposition Step | Temperature Range (°C) | Associated Process |
|---|---|---|
| 1 | ~100 - 200 | Dehydration (Loss of 2H₂O) |
| 2 | ~300 - 450 | Decomposition of anhydrous Co(HCOO)₂ |
Note: The precise temperature ranges and weight loss percentages are influenced by factors like heating rate and the surrounding atmosphere.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. tudelft.nlmdpi.com For cobalt formate, DSC is employed to determine the energetics of the dehydration and decomposition processes identified by TGA.
The DSC curve for cobalt(II) formate dihydrate will exhibit endothermic peaks corresponding to the energy absorbed during the loss of water molecules and the subsequent breakdown of the anhydrous salt. The area under these peaks is directly proportional to the enthalpy change (ΔH) of the transition, providing crucial thermodynamic data about the material. doaj.org The onset and peak temperatures of these transitions can also shift with varying heating rates, which provides kinetic information about the processes. bhu.ac.in
Temperature Programmed Desorption (TPD) is a surface-sensitive technique used to study the adsorption and desorption of molecules from a material's surface, which is particularly relevant for catalytic applications of materials derived from cobalt formate. tandfonline.com In a typical TPD experiment, a gas is adsorbed onto the material's surface, and the temperature is then increased in a controlled manner. A detector, often a mass spectrometer, monitors the desorbed species as a function of temperature. tandfonline.com
For catalysts prepared from cobalt formate precursors, TPD can be used with probe molecules like hydrogen (H₂) or carbon monoxide (CO) to characterize the active sites. The desorption temperature provides information about the strength of the interaction between the adsorbate and the catalyst surface, while the amount of desorbed gas can be related to the number of active sites. mdpi.comresearchgate.net This information is vital for understanding catalytic activity and for the rational design of improved catalysts.
Electrospectroscopic and In Situ/Operando Techniques
To capture the dynamic nature of cobalt formate under reaction conditions, in situ and operando characterization techniques are increasingly utilized. rsc.orgacs.org These advanced methods allow for the analysis of the material while it is subjected to changes in temperature, pressure, or reactive environments, providing real-time insights into its structural and chemical evolution. researchgate.netresearchgate.net
For example, in situ PXRD can track changes in the crystalline phase of cobalt formate as it is heated or exposed to reactants. In situ spectroscopic techniques, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), can identify surface species and reaction intermediates. rsc.org When these characterization tools are combined with simultaneous measurement of catalytic activity, the experiment is termed operando. These studies are critical for establishing definitive structure-property relationships. For instance, in the context of CO₂ hydrogenation over cobalt-based catalysts, in situ DRIFTS has been used to observe the behavior of formate species on the catalyst surface during the reaction. rsc.org Similarly, operando X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and coordination environment of cobalt atoms during a catalytic process. researchgate.net
Cyclic Voltammetry (CV) and Controlled Potential Electrolysis for Electrochemical Behavior
Cyclic Voltammetry (CV) and Controlled Potential Electrolysis (CPE) are powerful electrochemical techniques used to probe the behavior of cobalt complexes in redox reactions, including those involving formate. CV is employed to characterize the electrochemical properties of these complexes, while CPE is used to identify and quantify the products of electrolysis, confirming the catalytic nature of the reactions.
In the study of cobalt-phosphine complexes as electrocatalysts for formate oxidation, CV has been instrumental. nsf.govchemrxiv.org Research on a family of cobalt complexes with bidentate phosphine (B1218219) ligands demonstrated their activity in converting formate to CO2. nsf.gov These homogeneous electrocatalysts represent the first cobalt-based examples for this reaction. nsf.gov The pendent amine complexes within this family are active for the formate oxidation reaction, producing CO2 with nearly quantitative faradaic efficiency at moderate overpotentials in acetonitrile (B52724). chemrxiv.org Thermodynamic measurements confirmed that these complexes are well-suited for formate oxidation through a hydride transfer mechanism. chemrxiv.orgchemrxiv.org
Controlled Potential Electrolysis experiments have been crucial in quantifying the efficiency of these catalytic systems. For instance, CPE studies on cobalt-phosphine complexes confirmed the selective oxidation of formate to CO2. nsf.gov Similarly, in the context of CO2 reduction, CPE has been used to assess the product selectivity of cobalt-based catalysts, such as a cobalt phosphino–thiolate complex that selectively produces formate. nih.gov These experiments provide critical data on Faradaic efficiencies and turnover numbers, which are essential metrics for evaluating catalyst performance. nih.gov
Table 1: Electrochemical Data for Cobalt Complexes in Formate Oxidation
| Complex | Method | Potential (V vs. Fc+/0) | Key Finding | Reference |
|---|---|---|---|---|
| Cobalt-phosphine complex with two pendent amines | CV | -1.96 | Reversible Co(I/0) couple | nsf.gov |
| Cobalt-phosphine complex with one pendent amine | CV | -1.93 | Reversible Co(I/0) couple | nsf.gov |
| Cobalt-phosphine complex with zero pendent amines | CV | -1.82 | Reversible Co(I/0) couple | nsf.gov |
The data illustrates how modifications to the ligand structure, such as the number of pendent amine groups, influence the electrochemical properties of the cobalt center. nsf.gov
In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring
To gain a deeper understanding of catalytic mechanisms, researchers employ in situ and operando spectroscopic techniques. These methods allow for the real-time observation of the catalyst under actual reaction conditions, providing invaluable information about transient intermediates and the structural evolution of the active sites.
In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been used to study CO2 hydrogenation over cobalt/ceria catalysts. rsc.orgrsc.org These experiments revealed that formate species can act as spectators on some catalyst formulations while being actively hydrogenated on others. rsc.orgrsc.org The technique allows for the monitoring of surface chemistry, providing insights into how catalyst composition affects reaction pathways. rsc.org For example, the density of Ce3+ sites on the catalyst surface was shown to influence the behavior of formate intermediates. rsc.orgrsc.org
Operando spectroscopy, which involves characterization during a catalytic reaction, provides dynamic information about the catalyst's active state. Techniques like X-ray Absorption Spectroscopy (XAS) and Raman spectroscopy can track changes in the cobalt oxidation state and coordination environment as the reaction proceeds. researchgate.netscispace.comnih.gov In studies of cobalt-based electrocatalysts for water oxidation, operando XAS revealed pH-dependent changes in the onset of cobalt oxidation, a critical step in the catalytic cycle. researchgate.net For amorphous cobalt sulfide (B99878) catalysts used in the hydrogen evolution reaction, operando Raman and XAS showed that CoS2-like clusters form under cathodic polarization, exposing a high density of catalytically active sulfur sites. scispace.comnih.gov
Table 2: Spectroscopic Characterization of Cobalt-Based Catalysts
| Technique | Catalyst System | Observation | Significance | Reference |
|---|---|---|---|---|
| In situ DRIFTS | Cobalt/Ceria | Formate species identified as spectators on 1wt% Co/CeO2 but reactive on 2wt% and 4wt% samples. | Demonstrates the influence of metal-support interactions on the reactivity of surface intermediates. | rsc.orgrsc.org |
| In situ IR Spectroscopy | Cationic Cobalt(II) Bisphosphine | Formation of a dicationic Co(I) dimer at lower temperatures. | Reveals a temperature-dependent equilibrium between monomeric and dimeric cobalt species. | acs.orgnih.gov |
| Operando XAS | Co(oxyhydr)oxides | pH-induced shift in the onset potential for Co oxidation during oxygen evolution. | Connects catalytic performance with the interfacial oxidative transformations of cobalt. | researchgate.net |
These advanced analytical methods are indispensable for establishing structure-activity relationships in cobalt formate and related catalytic systems. By combining electrochemical analysis with real-time spectroscopic monitoring, researchers can develop a comprehensive understanding of the reaction mechanisms, paving the way for the rational design of more efficient and robust catalysts.
Future Research Directions and Emerging Paradigms for Formic Acid, Cobalt Salt
Rational Design and Synthesis of Next-Generation Cobalt Formate-Based Catalysts
The future of catalysis involving cobalt formate (B1220265) lies in the deliberate and intelligent design of new catalytic systems. Researchers are moving beyond trial-and-error methods to a more rational approach, focusing on creating catalysts with precisely tailored properties for specific chemical transformations. A significant area of interest is the development of catalysts for CO2 hydrogenation. acs.orgnih.gov By understanding the fundamental thermodynamic properties of cobalt complexes, scientists can design catalysts that operate under milder conditions, such as room temperature and atmospheric pressure, which is a significant step towards energy-efficient processes. acs.orgnih.gov
One promising strategy involves the use of cobalt formate as a precursor or a key component in metal-organic frameworks (MOFs). rsc.orgresearchgate.net These highly porous materials offer a unique platform for supporting single-site cobalt catalysts. For instance, a cobalt(II) hydride catalyst supported on an aluminum MOF has demonstrated high efficiency and selectivity in the N-formylation of amines using CO2. rsc.org The rational design of these MOF-based catalysts allows for the optimization of active sites and the creation of robust, recyclable systems. rsc.org
The synthesis of nanostructured cobalt-based catalysts is another critical research direction. researchgate.netrsc.org By controlling the morphology and surface orientation of nanoparticles and nanorods derived from cobalt precursors, it is possible to enhance catalytic performance significantly. rsc.org For example, cobalt nanorods with specific surface facets have shown a remarkable increase in methane (B114726) yield during CO2 hydrogenation by inhibiting the formation of deactivating formate species. rsc.org Future work will likely focus on the synthesis of even more complex nanostructures, such as hollow and core-shell particles derived from cobalt formate frameworks, to further improve catalytic activity and stability. acs.org
Table 1: Comparison of Cobalt-Based Catalysts for CO2 Conversion
| Catalyst System | Reaction | Key Features | Performance Metrics |
| Co(dmpe)2H | CO2 Hydrogenation to Formate | Operates at room temperature and atmospheric pressure. acs.orgnih.gov | Turnover frequency of 3400 h⁻¹ at 1 atm. acs.orgnih.gov |
| DUT-5-CoH (MOF-supported) | N-formylation of amines with CO2 | Heterogeneous, recyclable single-site catalyst. rsc.org | Excellent yields and selectivity; reusable up to 15 times. rsc.org |
| Co3O4 Nanorods | CO2 Hydrogenation to Methane | Tailored surface orientation inhibits formate spectator species. rsc.org | Significantly increased methane yield compared to nanoparticles. rsc.org |
| NG-Co3O4-30 | Electrochemical CO2 Reduction to Formate | Nanohybrid of Co3O4 on nitrogen-doped graphene. acs.org | Faradaic efficiency of 83% for formate. acs.org |
This table is interactive. Users can sort and filter the data based on the columns.
Exploration of Novel Functional Materials with Tailored Properties
Cobalt formate is not only a catalyst but also a building block for a new generation of functional materials with tunable properties. exlibrisgroup.com Its ability to form diverse coordination polymers and metal-organic frameworks (MOFs) opens up avenues for creating materials with applications in electronics, energy storage, and separation technologies. aps.orgaip.orgacs.org
A key area of research is the synthesis of perovskite-like MOFs based on cobalt formate. aps.orgnih.gov These materials can exhibit interesting physical phenomena such as ferroelectricity, which arises from the ordering of guest molecules within the framework. aps.org The ability to tune the chemical composition and structure of these materials allows for the exploration of new multifunctional properties, including multiferroicity, where magnetic and ferroelectric orders coexist. aps.org
Furthermore, cobalt formate serves as a precursor for creating nanostructured materials with controlled morphologies. acs.orgnih.gov For instance, hollow and core-shell nanostructures of cobalt oxide (Co3O4) can be synthesized using a cobalt formate framework as a self-sacrificial template. acs.org These materials have shown enhanced catalytic activity for CO oxidation, with the hollow structures exhibiting higher activity and the core-shell structures offering greater long-term stability. acs.org The development of such materials is crucial for applications in catalysis and energy storage. acs.org
The exploration of cobalt formate-based materials also extends to their potential use in dye-sensitized solar cells and as electrocatalysts. researchgate.netnih.gov For example, a perovskite-like cobalt formate MOF has been grown on a conductive carbon cloth and has shown excellent electrocatalytic performance for triiodide reduction in dye-sensitized solar cells. nih.gov
Integration of Formic Acid, Cobalt Salt into Sustainable and Circular Chemical Processes
The principles of green chemistry and the circular economy are increasingly guiding chemical research, and cobalt formate is positioned to play a significant role in this transition. ajgreenchem.comroyalsocietypublishing.org Its application in processes that utilize renewable feedstocks and minimize waste is a key area of future research. rsc.orgcobaltinstitute.org
One of the most promising applications is in the valorization of biomass. royalsocietypublishing.orgrsc.org Cobalt-based MOFs have been shown to be effective catalysts for the transfer hydrogenation of carbonyl compounds derived from biomass, using green hydrogen sources like isopropanol. rsc.org This process avoids the need for a base, making it a more sustainable and efficient method for producing valuable chemicals from renewable resources. rsc.org
Cobalt formate and its derivatives are also being investigated for their role in the broader circular economy of cobalt itself. cobaltinstitute.orgfrontiersin.org As the demand for cobalt, particularly for batteries in electric vehicles, continues to rise, the development of efficient recycling and reuse strategies is paramount. cobaltinstitute.org Research into extending the life of cobalt-containing products and developing integrated battery design and recycling processes will be crucial. cobaltinstitute.org
Furthermore, cobalt catalysts are being explored for their potential in converting CO2 into valuable chemicals, which aligns with the goals of a circular carbon economy. acs.orgnih.govmdpi.com The hydrogenation of CO2 to formate is a key reaction in this context, as formate can be used as a chemical feedstock or a hydrogen storage material. acs.orgnih.gov The development of highly active and selective cobalt-based catalysts for this transformation is a major research focus. acs.orgnih.govrsc.org
Synergistic Advancements through Interdisciplinary Computational and Experimental Methodologies
The future development of cobalt formate-based technologies will heavily rely on the close integration of computational and experimental approaches. frontiersin.org This synergy allows for a deeper understanding of reaction mechanisms and material properties, accelerating the discovery and optimization of new catalysts and materials. acs.org
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating catalytic pathways. rsc.orgrsc.orgresearchgate.netosti.gov For instance, DFT studies have been used to understand the mechanism of CO2 hydrogenation to formate catalyzed by cobalt complexes, revealing the role of different intermediates and transition states. rsc.orgresearchgate.netosti.gov These computational insights can guide the design of more efficient catalysts by identifying the rate-limiting steps and suggesting modifications to the catalyst structure. rsc.org
Combined computational and experimental studies are also crucial for understanding the properties of novel materials. aps.orgfrontiersin.org For example, first-principles simulations have been used to predict the ferroelectric properties of cobalt formate-based perovskites, with the predictions being subsequently supported by experimental measurements. aps.org This integrated approach provides a powerful framework for discovering and characterizing new functional materials. elsevierpure.com
Machine learning and high-throughput screening are also emerging as powerful tools in this field. frontiersin.org These techniques can be used to rapidly screen large numbers of potential catalysts or materials, identifying promising candidates for further experimental investigation. By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can significantly accelerate the pace of discovery in the field of cobalt formate chemistry.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for cobalt formate, and how is purity validated in academic research?
- Methodology : Cobalt formate synthesis typically involves reacting cobalt carbonate or hydroxide with formic acid under controlled stoichiometric conditions. For example, describes the synthesis of cobalt complexes via reactions with formic acid surrogates (e.g., trimethylsilylformate) to isolate intermediates. Purity is validated using techniques like nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and ion chromatography (IC) to quantify residual ions . Thermogravimetric analysis (TGA) can assess hydration states (e.g., dihydrate forms, as noted in ) .
Q. Which analytical techniques are most effective for quantifying cobalt formate in environmental or catalytic systems?
- Methodology : Ion chromatography (IC) is widely used for quantifying formate anions in emission studies (e.g., wood/paper samples in ). Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts in catalytic reactions, such as CO₂ and H₂ from formic acid dehydrogenation ( ). Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies cobalt content in heterogeneous samples .
Q. How do environmental factors like temperature and humidity affect cobalt formate stability in material science applications?
- Methodology : Controlled chamber experiments (e.g., 23°C, 50% RH) are used to measure degradation rates. demonstrates that lowering temperature (10°C) reduces formic acid emissions by 2–4×, while reducing humidity (20% RH) decreases emissions by ≥2×. These protocols can be adapted to study cobalt formate’s hygroscopicity and thermal decomposition .
Advanced Research Questions
Q. What mechanistic insights explain cobalt formate’s role in catalytic formic acid dehydrogenation?
- Methodology : In situ spectroscopic techniques, such as in operando NMR and infrared (IR) spectroscopy, track reaction intermediates. identifies a cobalt(I) hydride-carbonyl complex (e.g., 3 ) as the active species, with a turnover frequency (TOF) of 67 min⁻¹. Kinetic studies under varying solvent conditions (e.g., dioxane vs. water) reveal solvent-dependent stability and activity .
Q. How can discrepancies in reported emission rates of formic acid from cobalt formate-treated materials be resolved?
- Methodology : Standardize testing parameters (e.g., loading factor, chamber volume) as in , which specifies surface-area-to-volume ratios. Statistical tools like ANOVA analyze inter-laboratory variability. Cross-referencing with field measurements (e.g., heritage storage rooms in ) validates lab-based emission models .
Q. What strategies optimize cobalt formate’s catalytic efficiency while minimizing deactivation in fuel cell applications?
- Methodology : Ligand engineering (e.g., phosphine ligands in ) enhances stability. Support materials (e.g., graphene aerogels) improve dispersion and reduce sintering. Accelerated durability tests (ADTs) under cyclic voltammetry conditions assess long-term performance. For example, reports a turnover number (TON) of 200 for cobalt complex 3 in dioxane .
Q. How do interfacial interactions between cobalt formate and substrates influence corrosion in heritage conservation?
- Methodology : Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) identify corrosion products (e.g., cobalt oxides) on metal surfaces. highlights formic acid’s role in copper/lead corrosion, which can be extrapolated to study cobalt formate’s reactivity with cultural artifacts .
Data Contradictions and Resolution
- Emission Rate Variability : and report formic acid emission rates ranging from 10–300 µg·m⁻²·h⁻¹. Differences arise from material aging (e.g., PEG-treated wood in ) and analytical limits (e.g., LOQ = 1 µg·m⁻³ in IC). Meta-analyses using multivariate regression account for covariates like sample history and pretreatment .
- Catalytic Performance : shows cobalt complex 3 achieves full conversion in 10 minutes, while other studies report lower TONs. These disparities stem from solvent effects (e.g., aqueous vs. organic media) and catalyst loading (0.5 mol% in vs. higher loadings elsewhere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
